molecular formula C11H21N3S B13526339 n-((4-((Ethyl(methyl)amino)methyl)thiazol-2-yl)methyl)propan-1-amine

n-((4-((Ethyl(methyl)amino)methyl)thiazol-2-yl)methyl)propan-1-amine

Cat. No.: B13526339
M. Wt: 227.37 g/mol
InChI Key: SWCOQKZHUPJDAC-UHFFFAOYSA-N
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Description

The compound n-((4-((Ethyl(methyl)amino)methyl)thiazol-2-yl)methyl)propan-1-amine is a thiazole derivative. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-((4-((Ethyl(methyl)amino)methyl)thiazol-2-yl)methyl)propan-1-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of a thiazole derivative with an appropriate amine under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps like purification through crystallization or chromatography to obtain the final product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

n-((4-((Ethyl(methyl)amino)methyl)thiazol-2-yl)methyl)propan-1-amine: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

n-((4-((Ethyl(methyl)amino)methyl)thiazol-2-yl)methyl)propan-1-amine: has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of n-((4-((Ethyl(methyl)amino)methyl)thiazol-2-yl)methyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

n-((4-((Ethyl(methyl)amino)methyl)thiazol-2-yl)methyl)propan-1-amine: can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

These compounds share the thiazole ring structure but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C11H21N3S

Molecular Weight

227.37 g/mol

IUPAC Name

N-[[4-[[ethyl(methyl)amino]methyl]-1,3-thiazol-2-yl]methyl]propan-1-amine

InChI

InChI=1S/C11H21N3S/c1-4-6-12-7-11-13-10(9-15-11)8-14(3)5-2/h9,12H,4-8H2,1-3H3

InChI Key

SWCOQKZHUPJDAC-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=NC(=CS1)CN(C)CC

Origin of Product

United States

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